REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].C[O-].[K+].Cl[CH2:11][CH2:12][CH2:13][Si:14]([O:19][CH3:20])([O:17][CH3:18])[O:15][CH3:16]>CO.C1C=CC(NC2C=CC(NC3C=CC=CC=3)=CC=2)=CC=1.[Cl-].C(C(CCCC)C[N+]1C=CC(N(C)C)=CC=1)C>[C:1]([O:6][CH2:11][CH2:12][CH2:13][Si:14]([O:19][CH3:20])([O:17][CH3:18])[O:15][CH3:16])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:1.2,6.7|
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
198.5 g
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)NC=2C=CC(=CC2)NC=3C=CC=CC3
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)C(C[N+]1=CC=C(C=C1)N(C)C)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
while continuously stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the methanol was distilled off
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
CUSTOM
|
Details
|
it was separated from the precipitated potassium chloride by filtration
|
Type
|
WASH
|
Details
|
The potassium chloride was washed with methanol
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated from the combined filtrates
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 g | |
YIELD: PERCENTYIELD | 92.7% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |